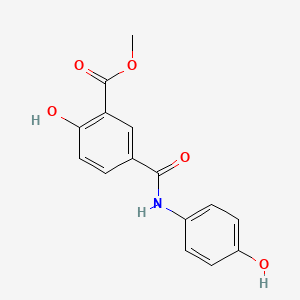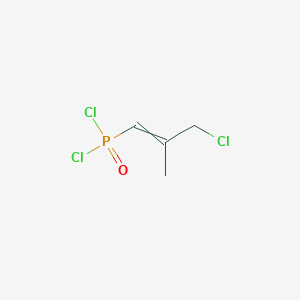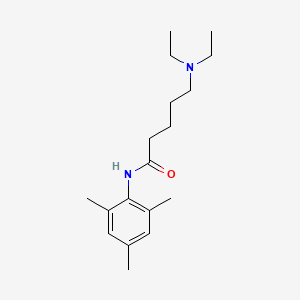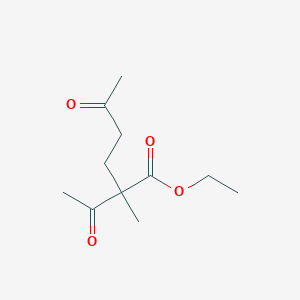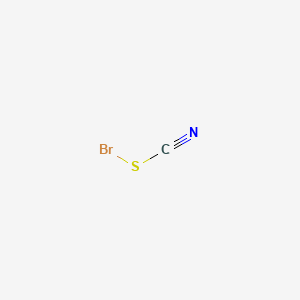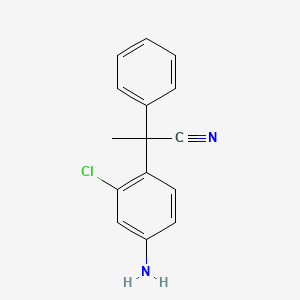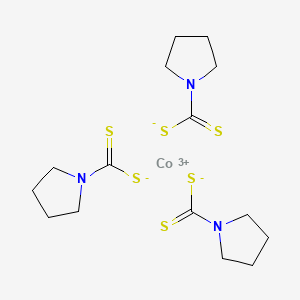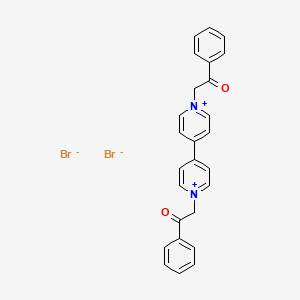![molecular formula C26H18N4O B14695443 1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene CAS No. 24377-73-9](/img/structure/B14695443.png)
1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxybis(phenylene) bridge with diazomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,1-phenylene with diazomethylene under controlled conditions to form the diazomethylene-phenylene intermediate. This intermediate is then reacted with an oxybis(phenylene) compound to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazomethylene groups into other functional groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Scientific Research Applications
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene involves its interaction with specific molecular targets and pathways. The diazomethylene groups can form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can modulate cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzyl Ether: Similar in structure but lacks the diazomethylene groups.
Dibenzyl Ether: Contains two benzene rings connected by an ether linkage, similar to the oxybis(phenylene) bridge in the target compound.
1,1’-(Oxybis(4,1-phenylene))bis(ethan-1-one): Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is unique due to the presence of diazomethylene groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and industrial applications.
Properties
CAS No. |
24377-73-9 |
|---|---|
Molecular Formula |
C26H18N4O |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[diazo(phenyl)methyl]-4-[4-[diazo(phenyl)methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H18N4O/c27-29-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)26(30-28)20-9-5-2-6-10-20/h1-18H |
InChI Key |
LGUKGWIJOVHUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=[N+]=[N-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


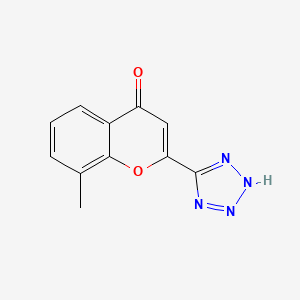
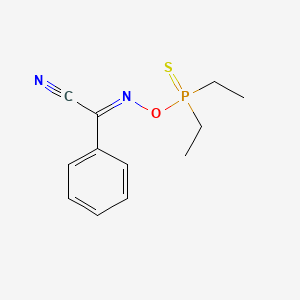
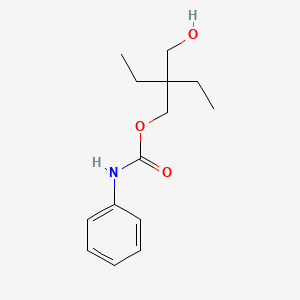
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
